2,3-Dichloro-N-methylmaleimide

概要

説明

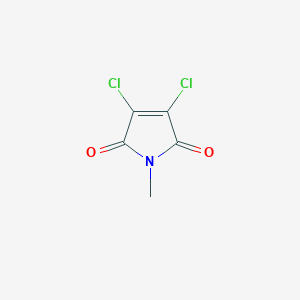

2,3-Dichloro-N-methylmaleimide is an organic compound with the molecular formula C5H3Cl2NO2 It is a derivative of maleimide, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-N-methylmaleimide typically involves the reaction of maleic anhydride with chlorine to form 2,3-dichloromaleic anhydride. This intermediate is then reacted with methylamine to yield this compound. The reaction conditions often include the use of solvents such as ether or benzene and may require specific temperature and pressure settings to optimize yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .

化学反応の分析

Types of Reactions: 2,3-Dichloro-N-methylmaleimide undergoes various chemical reactions, including:

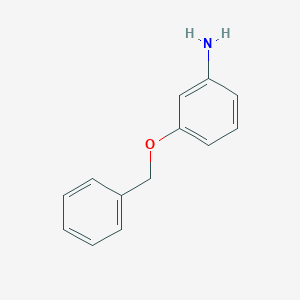

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex cyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts such as palladium or copper.

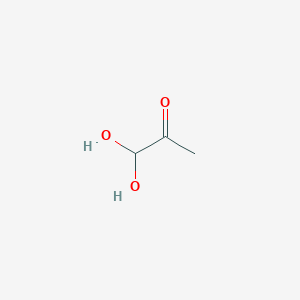

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.

Cycloaddition Reactions: These reactions may require the use of dienes or alkynes and specific catalysts to facilitate the formation of cyclic products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while cycloaddition reactions can produce various cyclic compounds .

科学的研究の応用

2,3-Dichloro-N-methylmaleimide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

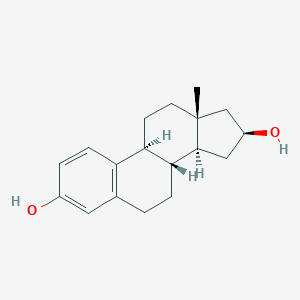

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

作用機序

The mechanism of action of 2,3-Dichloro-N-methylmaleimide involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the electron-withdrawing chlorine atoms, which make the maleimide ring more susceptible to nucleophilic attack. The compound can inhibit enzyme activity by covalently modifying active site residues, thereby blocking substrate binding and catalysis .

類似化合物との比較

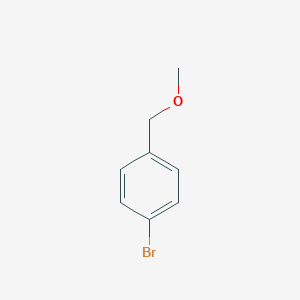

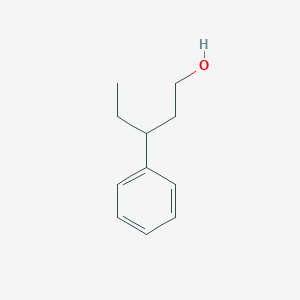

N-Methylmaleimide: Lacks the chlorine atoms and has different reactivity and applications.

2,3-Dibromo-N-methylmaleimide: Similar structure but with bromine atoms instead of chlorine, leading to different chemical properties and reactivity.

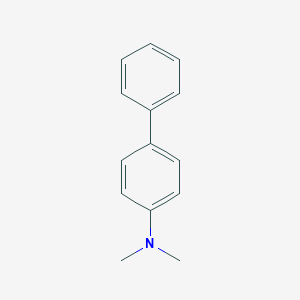

N-Phenylmaleimide: Contains a phenyl group instead of a methyl group, resulting in distinct chemical behavior and applications.

Uniqueness: 2,3-Dichloro-N-methylmaleimide is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications in chemical synthesis and biological studies. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other maleimide derivatives .

特性

IUPAC Name |

3,4-dichloro-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLPWAVSYVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149981 | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-61-1 | |

| Record name | 2,3-Dichloro-N-methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldichloromaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

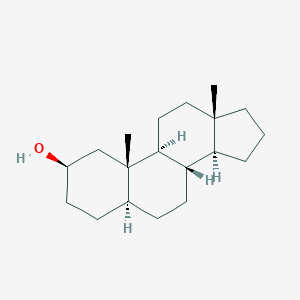

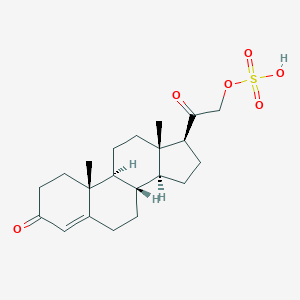

Q1: What is the significance of the "two-step reduction sequence" involving 2,3-dichloro-N-methylmaleimide in the synthesis of KT5823 aglycone?

A1: The article highlights a "two-step reduction sequence" as a key element in their novel synthesis. [] While the specific steps are not detailed in the abstract, it emphasizes the transformation of an imide to an amide. This likely implies that this compound, being an imide, undergoes this reduction to form a crucial amide intermediate in the synthesis of the KT5823 aglycone. This new approach is significant as it contributes to a more efficient synthesis with a higher overall yield compared to previous methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。